molecular formula C14H19NO B5061117 N-(4-phenylcyclohexyl)acetamide

N-(4-phenylcyclohexyl)acetamide

Cat. No.: B5061117
M. Wt: 217.31 g/mol
InChI Key: PUAUANKRLKSDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylcyclohexyl)acetamide is an acetamide derivative characterized by a cyclohexyl ring substituted with a phenyl group at the 4-position. Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.34 g/mol (Figure 1). The systematic IUPAC name is this compound, and its SMILES representation is CC(=O)NC1CCC(CC1)C2=CC=CC=C2 . The cyclohexyl-phenyl substituent contributes to its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(4-phenylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAUANKRLKSDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenylcyclohexyl)acetamide typically involves the acylation of 4-phenylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-phenylcyclohexylamine+acetic anhydrideThis compound+acetic acid\text{4-phenylcyclohexylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-phenylcyclohexylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or amines can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanoic acid.

    Reduction: Formation of 4-phenylcyclohexylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the phenyl and cyclohexyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Substituent Effects on Crystal Packing

Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate that electron-withdrawing groups (e.g., nitro, chloro) at meta positions significantly alter crystal parameters, such as lattice constants and space groups .

Lipophilicity and Bioavailability
  • N-(4-benzylcyclohexyl)acetamide (C₁₅H₂₁NO, MW 231.34): Replacing the phenyl group with a benzyl moiety increases steric bulk but maintains similar lipophilicity .

Pharmacological Activities of Analogs

Analgesic and Anti-inflammatory Agents
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibits analgesic activity comparable to paracetamol, attributed to the sulfonamide-piperazine moiety enhancing receptor binding .
  • N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide : The dichloro substitution pattern correlates with anti-inflammatory activity in related compounds .
Anti-cancer Activity
  • 2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-N-(4-methoxyphenyl)acetamide (38) : Shows potent activity against HCT-116 and MCF-7 cancer cells (IC₅₀ < 10 µM), likely due to the quinazoline sulfonyl group interacting with kinase domains .
Antimicrobial Activity
  • 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria (MIC 2 µg/mL), with the thiazole ring enhancing membrane disruption .

Data Table: Key Structural Analogs and Properties

Compound Name Substituents Molecular Formula Molecular Weight Notable Activity Reference
N-(4-phenylcyclohexyl)acetamide 4-phenylcyclohexyl C₁₅H₂₁NO 231.34 N/A (structural focus)
N-(4-benzylcyclohexyl)acetamide 4-benzylcyclohexyl C₁₅H₂₁NO 231.34 N/A
N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide 4-methylpiperazinyl sulfonyl phenyl C₁₃H₁₉N₃O₃S 297.37 Analgesic (paracetamol-like)
2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-N-(4-methoxyphenyl)acetamide Quinazoline sulfonyl, 4-methoxyphenyl C₂₁H₂₃N₅O₄S 441.50 Anti-cancer (broad-spectrum)
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-dichlorophenyl, trichloroacetyl C₈H₄Cl₅NO 321.39 Anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.